molecular formula C11H15NO B494738 3-(o-Methoxybenzyl)aminoprop-1-ene CAS No. 243462-39-7

3-(o-Methoxybenzyl)aminoprop-1-ene

Cat. No. B494738
M. Wt: 177.24g/mol
InChI Key: WKCUGNKUUPQOID-UHFFFAOYSA-N
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Description

3-(o-Methoxybenzyl)aminoprop-1-ene is a chemical compound with the molecular formula C11H15NO . It is also known as N-[(2-methoxyphenyl)methyl]prop-2-en-1-amine .


Synthesis Analysis

While specific synthesis methods for 3-(o-Methoxybenzyl)aminoprop-1-ene were not found, related compounds have been synthesized through various methods. For instance, 3-(4-methoxybenzyl)-2,3-dihydro-4H-chroman-4-one was synthesized by refluxing 2’-Hydroxydihydrochalcone dissolved in ethanol with paraformaldehyde and 50% aqueous diethylamine . Another related compound, 1-O-acetyl-3-O-(4-methoxybenzyl)-4-N-(9-fluorenylmethoxycarbonyl)-4-N-methyl-L-pyrrolosamine, was synthesized in eight steps from (E)-crotyl alcohol .

Scientific Research Applications

Application in Organic Chemistry

Field

Organic Chemistry

Summary of the Application

The compound 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine is synthesized using a solvent-free condensation/reduction reaction sequence . This compound is a key synthetic intermediate of other valuable pyrazole derivatives .

Methods of Application

The one-pot reductive amination method is used, starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . This methodology is distinguished by its operational easiness, short reaction time, and the fact that isolation and purification of the aldimine intermediate is not required .

Results or Outcomes

The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .

Application in Heterocyclic Chemistry

Field

Heterocyclic Chemistry

Summary of the Application

Malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile) is a multifunctional reagent that is widely used for the preparation of diverse heterocyclic systems .

Methods of Application

The most common approach to the preparation of malononitrile dimer relies on the dimerization of malononitrile in the presence of various catalysts .

Results or Outcomes

Malononitrile dimer serves as an important reagent in the synthesis of dyes, biologically active pyridine derivatives, and other compounds .

Application in Drug Discovery

Field

Drug Discovery

Summary of the Application

N-heterocyclic amines are valuable building blocks in drug discovery and modern organic synthesis because they are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .

Methods of Application

The reductive amination is the most commonly used approach in the pharmaceutical industry for C–N bond construction due to its operational simplicity and a wide toolbox of protocols .

Results or Outcomes

Pyrazole derivatives have attracted more attention due to their wide range of physiological and pharmacological activities , proving to be a promising scaffold for the discovery of novel active pharmaceutical ingredients .

Application in Photochemistry

Field

Photochemistry

Summary of the Application

Photochemical benzylic bromination (the Wohl–Ziegler reaction) represents one of the most well used methods within synthetic organic photochemistry .

Methods of Application

This simple procedure is initiated by the photolysis of the Br–Br bond in Br2, present in low levels in the synthetic reagent N-bromosuccinimide (NBS) .

Results or Outcomes

Many examples of Wohl–Ziegler reactions under continuous flow conditions have been reported . The advent of continuous flow photochemistry has encouraged re-evaluation of many previously examined reaction methodologies .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-3-8-12-9-10-6-4-5-7-11(10)13-2/h3-7,12H,1,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCUGNKUUPQOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406002
Record name AN-465/42767470
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(o-Methoxybenzyl)aminoprop-1-ene

CAS RN

243462-39-7
Record name AN-465/42767470
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
XC Guo, QY Chen - Journal of fluorine chemistry, 1999 - Elsevier
A series of fluorinated angular and linear triquinanes and their aza-analogues have been synthesized by photo-induced intramolecular meta-cycloaddition of 5-phenyl-fluorinated-pent-1…
Number of citations: 8 www.sciencedirect.com

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